molecular formula C7H6FN3 B1378425 3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 1352398-22-1

3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine

Cat. No.: B1378425
CAS No.: 1352398-22-1
M. Wt: 151.14 g/mol
InChI Key: WKALDBSJQWTLST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS 1352398-22-1) is a fluorinated 7-azaindole derivative that serves as a privileged scaffold in medicinal chemistry and drug discovery research. This compound is of significant interest primarily for the development of targeted kinase inhibitors. The 7-azaindole core is a well-established bioisostere of purine, making it highly suitable for designing molecules that interact with ATP-binding sites of various kinases . Its structure is characterized by a pyrrolopyridine system with a fluorine atom at the 3-position and an amine group at the 4-position, providing versatile sites for further synthetic modification . In research applications, this compound and its analogues are extensively investigated for their potential to inhibit critical kinase targets involved in oncogenesis and disease progression. Studies on closely related 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against fibroblast growth factor receptors (FGFR1, FGFR2, FGFR3), highlighting the value of this chemotype in cancer research, particularly in targeting abnormal FGFR signaling pathways . Furthermore, the 7-azaindole scaffold is found in FDA-approved kinase inhibitors such as Pexidartinib (CSF1R inhibitor) and Vemurafenib (B-Raf inhibitor), underscoring its clinical relevance and validating its use in structure-activity relationship (SAR) studies for optimizing inhibitor potency and selectivity . Researchers utilize this compound as a key intermediate in synthetic routes involving chemoselective Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination to generate diverse libraries of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine derivatives for biological evaluation . This product is provided For Research Use Only and is not intended for human therapeutic, diagnostic, or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting. Chemical Data:

Properties

IUPAC Name

3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKALDBSJQWTLST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1N)C(=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination of Pyrrolo[2,3-b]pyridine Derivatives

  • Starting from 1H-pyrrolo[2,3-b]pyridine N-oxide, regioselective fluorination can be achieved by either the Balz-Schiemann reaction or lithium-halogen exchange methods. These approaches allow selective introduction of fluorine at the 3-position (or 4-position in related compounds), crucial for obtaining the fluoro-substituted heterocycle.

  • The Balz-Schiemann reaction involves diazotization of an amino precursor followed by thermal decomposition to introduce fluorine, while lithium-halogen exchange uses organolithium reagents to replace halogens with fluorine selectively.

Amination at the 4-Position

  • Introduction of the amino group at the 4-position is typically performed via Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between a halogenated pyrrolo[2,3-b]pyridine intermediate and an amine source.

  • Chemoselective Suzuki-Miyaura cross-coupling at the 2-position on a 2-iodo-4-chloropyrrolopyridine intermediate precedes the amination step to install aryl substituents if needed, facilitating selective functionalization.

  • Masking groups such as trimethylsilylethoxymethyl (SEM) are employed to protect sensitive hydroxyl or pyrrole groups during these transformations, although deprotection can be challenging due to side reactions involving formaldehyde release.

A representative synthetic sequence for 3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine can be summarized as follows:

Step Reaction Type Key Reagents/Conditions Outcome
1 Starting material preparation 1H-pyrrolo[2,3-b]pyridine N-oxide Core heterocycle precursor
2 Regioselective fluorination Balz-Schiemann reaction or lithium-halogen exchange Introduction of fluorine at 3-position
3 Halogenation (if needed) Bromination with NBS or bromine in organic solvent Halogenated intermediate for cross-coupling
4 Suzuki-Miyaura cross-coupling Pd catalyst, boronic acid, base, dioxane/water, 80 °C Installation of aryl substituent at C-2
5 Buchwald-Hartwig amination Pd catalyst, secondary amine, base, organic solvent Amination at C-4 position
6 Deprotection Acid or base treatment to remove SEM or other protecting groups Final this compound

This sequence is supported by patent literature describing Suzuki coupling and bromination steps under mild conditions, followed by amination and deprotection.

  • Suzuki Coupling: 5-bromo-1H-pyrrolo[2,3-b]pyridine reacts with phenylboronic acid using [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) as catalyst and potassium carbonate as base in a 2.5:1 dioxane/water mixture at 80 °C under nitrogen atmosphere for 1–16 hours. The reaction mixture is then worked up by acidification and extraction to isolate the coupled product.

  • Bromination: Bromination at the 3-position is achieved using bromine or N-bromosuccinimide (NBS) in chloroform or dichloromethane at 0 °C to room temperature for 10 minutes to 16 hours. Triethylamine or other bases may be used to facilitate the reaction.

  • Amination: Buchwald-Hartwig amination employs palladium catalysts with secondary amines to replace halogen atoms at the 4-position. Protection of hydroxyl and pyrrole groups with SEM is often necessary to prevent side reactions. Deprotection is challenging due to formaldehyde release, which can lead to side products such as tricyclic azaindoles.

  • Fluorination: The Balz-Schiemann reaction involves diazotization of amino precursors followed by thermal decomposition to introduce fluorine regioselectively. Alternatively, lithium-halogen exchange allows direct substitution of halogens with fluorine under controlled conditions.

Method Starting Material Key Reagents/Conditions Advantages Challenges
Balz-Schiemann Fluorination 1H-pyrrolo[2,3-b]pyridine N-oxide Diazotization reagents, thermal decomposition Regioselective fluorination Requires careful control of conditions
Lithium-Halogen Exchange Halogenated pyrrolo[2,3-b]pyridine Organolithium reagents, fluorine source Efficient, direct fluorination Sensitive to moisture and temperature
Suzuki-Miyaura Coupling Halogenated pyrrolo[2,3-b]pyridine Pd catalyst, boronic acids, base, dioxane/water, 80 °C High selectivity, mild conditions Requires inert atmosphere
Buchwald-Hartwig Amination Halogenated pyrrolo[2,3-b]pyridine Pd catalyst, secondary amines, base, organic solvents Efficient amination at C-4 Protection/deprotection steps needed
Bromination Pyrrolo[2,3-b]pyridine derivatives NBS or bromine, organic solvents, base Selective halogenation Overbromination risk
  • The synthetic methods described enable the preparation of this compound with high regioselectivity and functional group tolerance.

  • Pyrrolopyridine derivatives, including fluoro-substituted analogs, have shown potent inhibitory activity against fibroblast growth factor receptors (FGFR1, FGFR2, FGFR3), which are relevant targets in cancer therapy.

  • The fluorine atom at the 3-position modulates biological activity and metabolic stability, making these compounds valuable scaffolds for drug development.

  • Challenges remain in optimizing deprotection steps and minimizing side reactions during synthesis, which are critical for scale-up and industrial applications.

Chemical Reactions Analysis

Fluorination and Ring Formation

The fluorine atom at position 3 is introduced via electrophilic fluorination. In one approach, lithium-halogen exchange reactions enable regioselective fluorination of precursor intermediates . For example:

  • Balz-Schiemann reaction : Diazotization of aromatic amines followed by fluorination with HF yields fluorinated pyrrolopyridines .

  • Electrophilic fluorination : Reagents like N-fluorobenzenesulfonimide (NFSI) facilitate direct fluorination under mild conditions.

Substitution Reactions

The fluorine atom undergoes nucleophilic aromatic substitution (NAS) with amines, thiols, and alkoxides:

Reaction Type Reagents/Conditions Major Products
Amine substitution Aniline, DMSO, 100°C3-Amino-1H-pyrrolo[2,3-b]pyridin-4-amine
Thiol substitution Thiophenol, K₂CO₃, DMF3-(Phenylthio)-1H-pyrrolo[2,3-b]pyridin-4-amine
Methoxy substitution NaOMe, MeOH, reflux3-Methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine

This reactivity is critical for diversifying the compound’s pharmacological profile .

Reduction and Hydrogenation

The amine group participates in reductive alkylation:

  • Catalytic hydrogenation : Pd/C in ethanol reduces nitro intermediates to amines.

  • Reductive amination : Ketones or aldehydes react with the amine under NaBH₃CN to form secondary amines .

For example:

3 Fluoro 1H pyrrolo 2 3 b pyridin 4 amine+RCHONaBH3CNRCH2NH pyrrolopyridine derivative\text{3 Fluoro 1H pyrrolo 2 3 b pyridin 4 amine}+\text{RCHO}\xrightarrow{\text{NaBH}_3\text{CN}}\text{RCH}_2\text{NH pyrrolopyridine derivative}

Oxidation Reactions

Oxidation of the pyrrole ring occurs under strong oxidizing conditions:

  • m-Chloroperbenzoic acid (m-CPBA) : Forms N-oxide derivatives at the pyridine nitrogen.

  • KMnO₄ in acidic conditions : Oxidizes the pyrrole ring to a diketone structure.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

  • Suzuki coupling : Aryl boronic acids react at position 5 or 7 to introduce aryl groups .

  • Buchwald-Hartwig amination : Forms C–N bonds with aryl halides .

Table 2: Biological Activity of Key Derivatives

Derivative Target IC₅₀ (nM) Biological Effect
4h FGFR17Inhibits cell proliferation (4T1 cells)
3f CDK118Induces caspase-dependent apoptosis
1l FGFR325Reduces tumor volume in xenografts

Stability and Compatibility

  • pH stability : Stable in acidic conditions (pH 2–6) but degrades in strong bases.

  • Thermal stability : Decomposes above 250°C, requiring inert atmospheres for high-temperature reactions .

This compound’s reactivity profile enables its use in drug discovery, particularly for kinase-targeted therapies. Its synthetic flexibility and documented biological efficacy underscore its importance in medicinal chemistry.

Scientific Research Applications

Kinase Inhibition

One of the most notable applications of 3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine is its role as a kinase inhibitor , particularly against fibroblast growth factor receptors (FGFRs). FGFRs are implicated in various cancers, making this compound a target for cancer therapy. Studies have shown that derivatives of this compound can inhibit cell proliferation and induce apoptosis in cancer cell lines .

Anticancer Properties

Research indicates that this compound exhibits anticancer properties by disrupting key signaling pathways involved in tumor growth. For example:

  • A study demonstrated that specific derivatives inhibited proliferation and induced apoptosis in breast cancer cells (4T1) .
  • Another investigation highlighted its potential to significantly reduce TNF-α levels in macrophages, suggesting anti-inflammatory effects that could be beneficial in treating inflammatory diseases .

Industrial Applications

In addition to its medicinal uses, this compound is utilized in the development of new pharmaceuticals and agrochemicals. Its unique chemical structure allows for the synthesis of complex molecules that can lead to innovative therapeutic agents and agricultural solutions .

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • FGFR Inhibition : A study demonstrated that a derivative inhibited proliferation and induced apoptosis in breast cancer cells (4T1), suggesting its utility in cancer therapy.
  • Anti-inflammatory Effects : Research illustrated that certain derivatives could significantly reduce TNF-α levels in macrophages, indicating their potential use in treating inflammatory diseases.

These findings underscore the compound's versatility and efficacy as a lead candidate for further pharmacological exploration.

Mechanism of Action

The mechanism of action of 3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets, such as kinase enzymes. It binds to the active site of these enzymes, inhibiting their activity and thereby blocking downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine, highlighting differences in substituents, physical properties, and synthetic pathways:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Features Reference
This compound F at C3, NH₂ at C4 C₇H₆FN₃ 151.14 Not reported High metabolic stability; used in kinase inhibitor development.
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine (Hydrochloride) F at C5, NH₂ at C4 C₇H₆FN₃·HCl 187.6 Not reported Fluoro substitution at C5 alters electronic density; hydrochloride improves solubility.
6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine Br at C6, NH₂ at C4 C₇H₆BrN₃ 212.05 Not reported Bromine enhances halogen bonding potential; used in cross-coupling reactions.
1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine CH₃ at N1, NH₂ at C4 C₈H₉N₃ 147.18 Not reported Methylation at N1 reduces hydrogen-bonding capacity; alters bioavailability.
4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine Cl at C4, NH₂ at C3 C₇H₆ClN₃ 167.6 Not reported Chloro substitution at C4 increases lipophilicity; potential cytotoxic agent.
3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CF₃ at C3 C₈H₅F₃N₂ 186.14 Not reported Trifluoromethyl group enhances electron-withdrawing effects; impacts reactivity.

Substituent Effects on Physicochemical Properties

  • Fluorine vs. Chlorine/Bromine : Fluorine’s small size and high electronegativity reduce steric hindrance and improve metabolic stability compared to bulkier halogens like bromine . For example, 6-bromo derivatives (212.05 g/mol) are heavier than fluoro analogs (151.14 g/mol), affecting solubility and diffusion rates.
  • N-Methylation : The 1-methyl derivative (147.18 g/mol) lacks the N–H bond, reducing hydrogen-bonding interactions but improving membrane permeability .

Biological Activity

3-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological profiles, and biological activities of this compound, drawing from various studies and data sources to provide a comprehensive overview.

Synthesis and Structure

Antitumor Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit potent inhibitory effects against various cancer cell lines. For example, certain derivatives have shown IC50 values in the nanomolar range against fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. A notable compound demonstrated IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, highlighting its potential as an anticancer agent .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies showed that certain derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-α from macrophages exposed to lipopolysaccharides (LPS) and other stimuli. This suggests a mechanism by which these compounds could modulate inflammatory responses in diseases characterized by chronic inflammation .

Enzyme Inhibition

PDE4B (phosphodiesterase 4B) inhibition is another area where this compound has shown promise. Compounds in this class have been reported to exhibit significant inhibition against PDE4B with IC50 values ranging from 0.11 to 1.1 μM. This activity is particularly relevant for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) where PDE4B plays a crucial role in inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Studies have shown that substituents at various positions on the pyrrole ring can enhance or diminish activity against specific targets. For instance, variations in the aryl groups attached to the nitrogen atoms have been correlated with changes in potency against FGFRs and PDEs .

CompoundTargetIC50 (nM)Notes
Compound 4hFGFR17Potent inhibitor
Compound 4hFGFR29Significant anti-cancer activity
Compound XPDE4B0.49Selective inhibition
Compound YTNF-α releaseNot specifiedAnti-inflammatory effects

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

  • FGFR Inhibition : A study demonstrated that a specific derivative inhibited proliferation and induced apoptosis in breast cancer cells (4T1), suggesting its utility in cancer therapy.
  • Anti-inflammatory Effects : Another study illustrated that certain derivatives could significantly reduce TNF-α levels in macrophages, indicating their potential use in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine, and how can its regioselectivity be ensured?

  • Methodological Answer : A common precursor is methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS 942920-50-5), which can undergo hydrolysis to the carboxylic acid followed by amidation or Curtius rearrangement to introduce the amine group . Regioselectivity is controlled by steric and electronic effects of the fluorine atom at position 3, which directs substitution to the 4-position. Reaction monitoring via LC-MS and intermediate characterization by 1^1H/19^{19}F NMR is critical .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Use single-crystal X-ray diffraction (as demonstrated for analogous pyrrolopyridine derivatives in and ) to resolve positional ambiguities. Complementary techniques include 1^1H-15^{15}N HMBC NMR to confirm amine connectivity and FT-IR for NH2_2 stretching vibrations (3100–3500 cm1^{-1}) .

Q. What are the primary challenges in handling and storing this compound?

  • Methodological Answer : The amine group and fluorine substituent increase sensitivity to moisture and oxidation. Store under inert gas (N2_2/Ar) at –20°C in amber vials. Use gloveboxes for air-sensitive reactions, and monitor stability via periodic HPLC purity checks .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., 1^1H NMR shifts) for intermediates be resolved during synthesis?

  • Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Use 2D NMR (e.g., NOESY, COSY) to distinguish between tautomers. For example, the NH2_2 group’s resonance can shift significantly in DMSO-d6_6 vs. CDCl3_3; cross-validate with X-ray structures (as in ) .

Q. What strategies optimize the yield of this compound in palladium-catalyzed coupling reactions?

  • Methodological Answer : Optimize catalyst systems (e.g., Pd(OAc)2_2/XPhos) and bases (Cs2_2CO3_3) in anhydrous DMF at 80–100°C. Fluorine’s electron-withdrawing effect enhances oxidative addition efficiency. Monitor reaction progress via TLC and isolate the product using silica gel chromatography with NH4_4OH-modified eluents .

Q. How does fluorination at position 3 influence the compound’s biological activity compared to non-fluorinated analogs?

  • Methodological Answer : Fluorine enhances metabolic stability and binding affinity via hydrophobic interactions and hydrogen bonding. Conduct docking studies (as in ) using protein targets (e.g., kinases) to compare binding modes. Validate with enzymatic assays (IC50_{50} determination) .

Q. What analytical methods resolve discrepancies in reported CAS numbers or molecular descriptors for this compound?

  • Methodological Answer : Cross-reference CAS numbers (e.g., 892414-47-0 vs. 1260385-03-2 in and ) using authoritative databases like PubChem or SciFinder. Confirm identity via HRMS (e.g., ESI-TOF) and elemental analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine
Reactant of Route 2
Reactant of Route 2
3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.